molecular formula C10H11BrFN B1447606 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1780432-58-7

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1447606
CAS No.: 1780432-58-7
M. Wt: 244.1 g/mol
InChI Key: VGFJMYDFVZIUHV-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, and a methyl group at the 2nd position on the isoquinoline ring. The tetrahydroisoquinoline scaffold is significant in medicinal chemistry due to its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include quinoline derivatives.

    Reduction Reactions: Products include dihydroisoquinoline derivatives.

Scientific Research Applications

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
  • 5-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • 5-Fluoro-6-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific combination of bromine, fluorine, and methyl substituents on the tetrahydroisoquinoline scaffold

Properties

IUPAC Name

5-bromo-6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-13-5-4-8-7(6-13)2-3-9(12)10(8)11/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFJMYDFVZIUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
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5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
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5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

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